molecular formula C26H22F3N5O2S B2769276 N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-81-1

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

カタログ番号: B2769276
CAS番号: 393839-81-1
分子量: 525.55
InChIキー: XGFOKDSNNVQUSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a thioether-linked 2-oxoethylamine moiety (m-tolylamino group) and a 3-(trifluoromethyl)phenyl group.

特性

IUPAC Name

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O2S/c1-17-7-5-11-20(13-17)31-23(35)16-37-25-33-32-22(15-30-24(36)18-8-3-2-4-9-18)34(25)21-12-6-10-19(14-21)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFOKDSNNVQUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a triazole moiety, a thiophene ring, and various functional groups that contribute to its reactivity and biological properties.

Structural Characteristics

The molecular formula of this compound is C21H22F3N5O2SC_{21}H_{22}F_{3}N_{5}O_{2}S, with a molecular weight of approximately 531.57 g/mol. The presence of trifluoromethyl and thioether groups enhances its chemical reactivity and potential biological activity. The structural features can be summarized as follows:

Feature Description
Triazole Moiety Contributes to antifungal and antibacterial properties
Thioether Group Enhances antioxidant activity
Trifluoromethyl Group Increases lipophilicity and biological activity

Antioxidant Activity

Preliminary studies indicate that N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits significant antioxidant properties. This was evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, which demonstrated its ability to scavenge free radicals effectively and reduce oxidative stress .

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial activities. The compound's structure suggests it may possess similar effects. Studies have shown that triazole-containing compounds often exhibit both antifungal and antibacterial properties .

In Vitro Studies

In vitro evaluations have been conducted to assess the compound's activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

In Vivo Studies

In vivo studies using murine models have further elucidated the pharmacological profile of this compound. When administered at doses of 200 mg/kg, the compound maintained effective plasma concentrations over an extended period, supporting its potential efficacy against infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide. Research indicates that modifications to the triazole ring or substitutions on the benzamide moiety can significantly impact its potency and selectivity against target pathogens .

科学的研究の応用

Biological Activities

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be useful in drug development.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide:

Study ReferenceFocus AreaFindings
Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria.
Anticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines.
Enzyme InhibitionIdentified as a potential inhibitor of protein kinases involved in cancer signaling pathways.

These findings underscore the compound's versatility and potential as a lead structure for drug discovery.

Future Research Directions

Future research should focus on:

  • Mechanistic Studies : Understanding the specific mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity to optimize efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential in living organisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share key structural motifs with the target molecule, including triazole cores, benzamide groups, and thioether linkages:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole core; benzamide substituent 348.39 Moderate yield (70%); IR: C=O at 1606 cm⁻¹
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridinyl-thiadiazole hybrid; acetyl and methyl groups 414.49 High yield (80%); dual C=O IR peaks
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Nicotinic ester-thiadiazole hybrid; ethyl ester substituent 444.52 IR: 1715 cm⁻¹ (ester C=O)
4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides Triazole-thiazole hybrid; amino-thiazole and benzamide groups ~450–500 (estimated) Tyrosinase inhibition (IC₅₀: 0.5–5 µM)
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) Phthalazinone-triazole hybrid; dichlorophenyl substituent Not reported Anticancer potential (in vitro assays)

Key Differences and Implications

Core Heterocycle Variations: The target compound’s 1,2,4-triazole core contrasts with thiadiazole (e.g., compound 6) or phthalazinone (compound 12) cores in analogs. The trifluoromethyl group in the target molecule increases lipophilicity (logP ~3.5–4.0, estimated) compared to acetyl or ester substituents in 8a and 8b, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Tyrosinase inhibition is prominent in triazole-thiazole hybrids (e.g., IC₅₀ 0.5–5 µM in), whereas thiadiazole derivatives (e.g., 6) lack reported enzyme data. The target compound’s m-tolylamino group may confer selectivity for amine-processing enzymes. Antimicrobial activity is unreported for the target molecule but observed in structurally related N-substituted phthalazinones (e.g., compound 12).

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in:

  • Condensation of enaminones with active methylene compounds (e.g., acetylacetone).
  • Thioether formation via nucleophilic substitution (e.g., reaction of thiols with alkyl halides).
    • Yields for similar compounds range from 70–80%, suggesting feasible scalability for the target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。